molecular formula C12H14ClNO2 B2635519 methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate CAS No. 80510-69-6

methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate

Cat. No.: B2635519
CAS No.: 80510-69-6
M. Wt: 239.7
InChI Key: LVQYIGYXJTTZFX-DHZHZOJOSA-N
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Description

Methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, a dimethylamino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate typically involves the reaction of 3-chlorobenzaldehyde with dimethylamine and methyl acrylate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enoate
  • Methyl (2E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
  • Methyl (2E)-2-(3-chlorophenyl)-3-(methylamino)prop-2-enoate

Uniqueness

Methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate is unique due to the specific positioning of the chlorophenyl and dimethylamino groups, which can influence its reactivity and biological activity. The presence of the chlorophenyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes or targets.

Properties

IUPAC Name

methyl (E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQYIGYXJTTZFX-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC(=CC=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C1=CC(=CC=C1)Cl)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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